![molecular formula C14H15NO4 B1245238 3-Hydroxy-1-(2-hydroxyethyl)-2-[hydroxy(phenyl)methyl]pyridin-4-one CAS No. 189564-33-8](/img/structure/B1245238.png)
3-Hydroxy-1-(2-hydroxyethyl)-2-[hydroxy(phenyl)methyl]pyridin-4-one
Overview
Description
3-Hydroxy-1-(2-hydroxyethyl)-2-[hydroxy(phenyl)methyl]pyridin-4-one is an organic compound with a variety of applications and uses in scientific research. It is a derivative of pyridine, a heterocyclic aromatic organic compound with a ring-like structure. 3-Hydroxy-1-(2-hydroxyethyl)-2-[hydroxy(phenyl)methyl]pyridin-4-one has been studied extensively by scientists due to its potential as a biochemical and physiological tool.
Scientific Research Applications
Coordination Compounds and Metal Complexes
3-Hydroxy-1-(2-hydroxyethyl)-2-[hydroxy(phenyl)methyl]pyridin-4-one is involved in the formation of various coordination compounds and metal complexes. For instance, aluminum, gallium, and indium complexes of similar pyridinones have been synthesized and characterized (Zhang, Rettig & Orvig, 1991). Such studies are essential for understanding the interaction of these compounds with metals, which can be vital in areas like catalysis and material science.
Molecular and Crystal Structures
Research has been conducted on the molecular and crystal structures of derivatives of pyridin-4-one. These studies involve X-ray diffraction analysis to determine the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000). Understanding these structures is critical in the development of pharmaceuticals and advanced materials.
Synthesis of Derivatives and Potential Therapeutic Applications
The synthesis of derivatives of pyridin-4-one for potential therapeutic applications has been explored. The preparation of compounds like 3-hydroxy-6-methyl- and 3-hydroxy-2-(2-phenylethyl)pyridines and their derivatives highlights the versatility of pyridin-4-one in synthesizing a variety of biologically active molecules (Smirnov, Kuz’min & Kuznetsov, 2005). These derivatives could have significant implications in drug development and other medical applications.
Nonlinear Optical Materials
Pyridin-4-one derivatives are also being studied for their potential applications in nonlinear optics. The molecular complexation of such compounds can be strategically utilized for designing materials that show quadratic nonlinear optical behavior, which is crucial in fields like photonics and telecommunications (Muthuraman, Masse, Nicoud & Desiraju, 2001).
Chemical Oxidation-Enzymatic Reduction Sequences
Enantiomerically pure derivatives of pyridin-4-one have been synthesized through chemoenzymatic routes, such as in the case of 4-(dimethylamino)pyridines. These processes are essential for the development of enantioselective catalysis, which is a critical aspect of green chemistry and pharmaceutical synthesis (Busto, Gotor‐Fernández & Gotor, 2006).
properties
IUPAC Name |
3-hydroxy-1-(2-hydroxyethyl)-2-[hydroxy(phenyl)methyl]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-9-8-15-7-6-11(17)14(19)12(15)13(18)10-4-2-1-3-5-10/h1-7,13,16,18-19H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDGUPJAPMSCIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C(=O)C=CN2CCO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-1-(2-hydroxyethyl)-2-[hydroxy(phenyl)methyl]pyridin-4-one |
Synthesis routes and methods I
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Synthesis routes and methods II
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